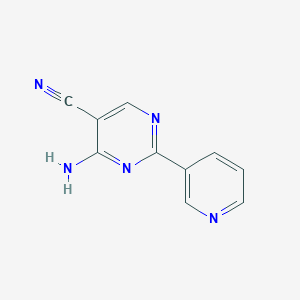

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a heterocyclic compound with a molecular formula of C10H7N5. This compound is notable for its pyrimidine and pyridine rings, which are fused together, making it a valuable molecule in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-cyanopyridine with guanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to promote cyclization and formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can modulate ATP-binding cassette (ABC) transporters, which are crucial in multidrug resistance in cancer therapy . The ability to reverse drug resistance mechanisms enhances its therapeutic potential against various cancers.

2. Enzyme Inhibition

The compound has demonstrated the ability to selectively bind to specific receptors or enzymes, which is vital for drug design. For instance, studies have indicated that structurally similar compounds act as inhibitors for various biological pathways, including those involved in inflammation and cell proliferation . This suggests that this compound could serve as a lead compound in developing new enzyme inhibitors.

3. Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. The structural features of this compound may enhance its efficacy against bacterial and fungal pathogens. Preliminary studies on related compounds have shown promising results against specific strains, indicating potential applications in treating infections .

Agricultural Applications

1. Pesticide Development

Given its biological activity, there is potential for utilizing this compound as a basis for developing new agrochemicals. Compounds with similar structures have been investigated for their herbicidal and fungicidal properties, suggesting that this compound could contribute to sustainable agricultural practices by providing effective pest control solutions .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research into pyrimidine-based materials has revealed their potential in organic electronics and photonics, which could lead to advancements in technology such as solar cells and light-emitting devices .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through inhibition of kinase activity. It mimics ATP and binds to the active site of kinases such as the epidermal growth factor receptor, thereby inhibiting their activity. This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

- 4-Amino-2-(2-pyridyl)pyrimidine-5-carbonitrile

- 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

- 4-Amino-2-(3-pyridyl)pyrimidine-5-carboxamide

Uniqueness: 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to its analogs. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .

Activité Biologique

4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile (CAS No. 175205-75-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine core with an amino group and a pyridine substituent, contributing to its unique biological profile. The molecular formula is C10H8N4, with a molecular weight of 188.20 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes:

- Inhibition of Enzymes : Pyrimidine derivatives often exhibit inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potential for anti-cancer applications .

- Modulation of ABC Transporters : Some studies suggest that derivatives of pyrimidines can modulate ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance (MDR) in cancer therapy. This modulation can enhance the efficacy of conventional chemotherapeutic agents .

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

- Antiproliferative Activity : In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating promising results with IC50 values indicating effective growth inhibition .

- Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay, which assesses cell viability post-treatment. The compound showed selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .

Table 1: Antiproliferative Activity of this compound

| Mechanism | Description |

|---|---|

| CDK Inhibition | Inhibits CDK2 and CDK9, affecting cell cycle progression |

| ABC Transporter Modulation | Alters drug efflux mechanisms, potentially reversing MDR |

| Cytotoxic Effects | Induces apoptosis in cancer cells while maintaining normal cell viability |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

- Resistance Modulation : Another research project focused on the ability of this compound to modulate ABC transporters in resistant cancer cell lines. It was shown that treatment with this pyrimidine derivative could enhance the accumulation of daunorubicin in resistant cells, indicating a potential strategy to overcome drug resistance in chemotherapy .

Propriétés

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYGRCGMWLPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.